molecular formula C20H12FNO3 B2812142 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-18-9

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2812142
CAS No.: 886144-18-9
M. Wt: 333.318
InChI Key: YNGLHCZQWBZADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques such as recrystallization or preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom and a xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a fluorine atom and a xanthene moiety. This compound has been investigated for various biological activities, particularly its potential as an anti-cancer agent and its role in modulating cellular pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H11FNO2\text{C}_{15}\text{H}_{11}\text{F}\text{N}\text{O}_2

This compound features:

  • A fluorine atom that enhances lipophilicity and metabolic stability.
  • A xanthene core , which is known for its ability to intercalate with DNA, potentially disrupting its function.
  • A benzamide group , contributing to the compound's biological activity.

The primary mechanism of action for this compound involves its interaction with the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway is crucial for regulating antioxidant responses and protecting cells from oxidative stress. The compound enhances Nrf2 translocation, leading to increased expression of antioxidant proteins that mitigate oxidative damage caused by inflammation and injury.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

  • Cell Growth Inhibition : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including:
    • T47D human breast cancer cells
    • HCT116 human colon cancer cells
    • SNU398 hepatocellular carcinoma cells
    The compound induces apoptosis through caspase activation, with reported sub-micromolar potencies .
  • Mechanism of Action in Cancer Cells : The compound is believed to arrest the cell cycle in the G2/M phase, leading to programmed cell death. This is supported by flow cytometry analyses indicating increased apoptosis rates in treated cells .

Anti-inflammatory Effects

The modulation of the Nrf2 pathway not only aids in cancer therapy but also suggests potential anti-inflammatory properties. By enhancing antioxidant defenses, the compound may reduce inflammation-related cellular damage.

Research Findings and Case Studies

A table summarizing key findings from various studies on the biological activity of this compound is presented below:

StudyCell LineIC50 (µM)Mechanism
Study 1T47D (Breast Cancer)0.15 - 0.29Apoptosis induction via caspase activation
Study 2HCT116 (Colon Cancer)Sub-micromolarG2/M arrest leading to apoptosis
Study 3SNU398 (Liver Cancer)Sub-micromolarIntercalation with DNA, enzyme inhibition

Properties

IUPAC Name

2-fluoro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLHCZQWBZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.